molecular formula C12H17N3O2S B6134005 N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide

Cat. No.: B6134005
M. Wt: 267.35 g/mol
InChI Key: VZUGCUZSMHONQL-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a hydrazinecarbothioamide group and a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenol with propanoyl chloride to form 4-methylphenoxypropanoyl chloride. This intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(2-methylphenoxy)acetylhydrazinecarbothioamide
  • N-(3-methoxypropyl)-2-{2-[4-(2-methyl-2-propanyl)phenoxy]propanoyl}hydrazinecarbothioamide

Uniqueness

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

1-methyl-3-[2-(4-methylphenoxy)propanoylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-4-6-10(7-5-8)17-9(2)11(16)14-15-12(18)13-3/h4-7,9H,1-3H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGCUZSMHONQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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